![molecular formula C7H9N3O2S B13816280 2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by a fused ring system containing nitrogen, sulfur, and oxygen atoms. It has garnered interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The intermediates formed in this reaction are cyclized to the corresponding thiadiazine dioxides in pyridine with the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.
Applications De Recherche Scientifique
2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the production of uric acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) is unique due to its specific arrangement of nitrogen, sulfur, and oxygen atoms within the fused ring system
Propriétés
Formule moléculaire |
C7H9N3O2S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
3-methyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-5-9-7-6(3-2-4-8-7)13(11,12)10-5/h2-5,10H,1H3,(H,8,9) |
Clé InChI |
VVWCMQZVFFXGAN-UHFFFAOYSA-N |
SMILES canonique |
CC1NC2=C(C=CC=N2)S(=O)(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


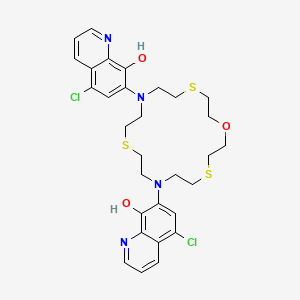
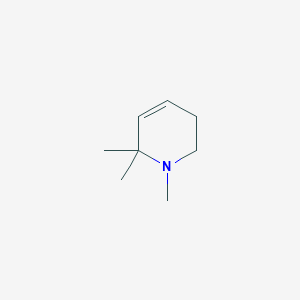


![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)


![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
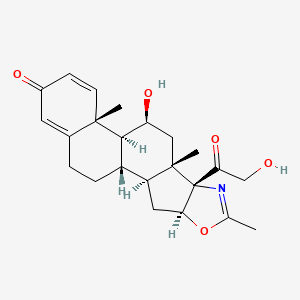
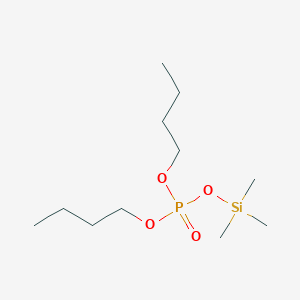
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
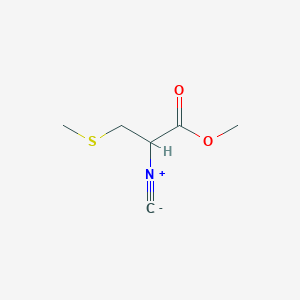
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)

